N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S2/c16-10-4-6-11(7-5-10)23(20,21)9-8-14(19)18-15-17-12-2-1-3-13(12)22-15/h4-7H,1-3,8-9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCSDYDDVPKUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentathiazole moiety linked to a sulfonamide group, which is known for enhancing biological activity through various mechanisms. The molecular formula is with a molecular weight of approximately 278.34 g/mol. Its structure allows for interactions with multiple biological targets, making it a candidate for drug development.
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Protein Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cancer cell signaling pathways, which are crucial for tumor growth and survival.
- Antimicrobial Properties : Compounds with thiazole and sulfonamide functionalities have demonstrated antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The presence of the cyclopentathiazole structure may contribute to anti-inflammatory effects, potentially through the modulation of inflammatory cytokines.
Biological Activity Overview
| Activity | Description |
|---|---|
| Protein Kinase Inhibition | Inhibits key kinases involved in cancer signaling pathways. |
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
Case Studies and Research Findings
-
Inhibition of Cancer Cell Proliferation
- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the downregulation of signaling pathways associated with cell survival (e.g., AKT/mTOR pathway).
-
Antimicrobial Activity
- In vitro assays revealed that the compound exhibited potent antibacterial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
-
Anti-inflammatory Effects
- In a murine model of inflammation, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
- Core Backbone : The sulfonyl propanamide group (3-((aryl)sulfonyl)propanamide) is a common feature shared with analogs like Bicalutamide and CatS inhibitors.
- Bicalutamide (C₁₈H₁₄F₄N₂O₄S): Contains a 4-cyano-3-(trifluoromethyl)phenyl group instead of the thiazole ring, enhancing lipophilicity and antiandrogen activity . CatS Inhibitor (): Substituted with a 1-cyanocyclopropyl group and 2,3-difluorobenzyl sulfonyl moiety, optimizing enzyme-binding specificity .
Table 1: Structural and Functional Comparison
Spectroscopic Data:
- IR Spectroscopy :
Tautomerism and Stability
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of a thiazole precursor followed by sulfonylation of the fluorophenyl group. Key steps include:
- Cyclopentathiazole formation : Cyclization of a thiol-containing precursor under acidic conditions (e.g., H₂SO₄) at 80–100°C .
- Sulfonylation : Reaction of the intermediate with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients is critical to isolate the final compound (>95% purity). Reaction temperature and solvent polarity significantly impact yield, with DCM providing optimal solubility for sulfonylation .
Q. How is the structural characterization of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the cyclopentathiazole ring (δ 2.8–3.5 ppm for dihydro protons) and sulfonyl group (δ 7.6–8.1 ppm for fluorophenyl aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₄FN₂O₃S₂: 365.0432) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or crystal packing; SHELX software is commonly employed for refinement .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays to evaluate inhibition of cyclooxygenase (COX-2) or kinases, given the sulfonamide moiety’s affinity for enzymatic active sites .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Target Identification : Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2 or EGFR kinase pockets, focusing on sulfonyl group interactions with catalytic residues (e.g., Arg120 in COX-2) .
- SAR Studies : Modify the fluorophenyl or thiazole moieties in silico and calculate binding free energies (ΔG) to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Batch Consistency Analysis : Compare purity (HPLC ≥98%), stereochemical stability (via chiral HPLC), and solvent effects (DMSO vs. aqueous buffers) .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Q. How does the compound’s stability under physiological conditions (pH, temperature) affect its pharmacokinetic profile?
- Methodological Answer :
- pH Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, monitoring degradation via LC-MS. Sulfonamide bonds are prone to hydrolysis at acidic pH .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>200°C for the crystalline form), guiding storage conditions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst Optimization : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to control stereocenters .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
